(3-(Bromomethyl)phenyl)methanamine
Overview
Description
(3-(Bromomethyl)phenyl)methanamine: is an organic compound with the molecular formula C8H10BrN and a molecular weight of 200.08 g/mol . It is a derivative of benzene, where a bromomethyl group and a methanamine group are attached to the benzene ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Benzylamine: One common method to synthesize (3-(Bromomethyl)phenyl)methanamine involves the bromination of benzylamine.
Industrial Production Methods: Industrially, the compound can be produced through a similar bromination process, but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (3-(Bromomethyl)phenyl)methanamine undergoes nucleophilic substitution reactions due to the presence of the bromomethyl group.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of corresponding carboxylic acids.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of primary amines.
Major Products Formed:
Azides: Formed through nucleophilic substitution with sodium azide.
Nitriles: Formed through nucleophilic substitution with potassium cyanide.
Carboxylic Acids: Formed through oxidation reactions.
Primary Amines: Formed through reduction reactions.
Scientific Research Applications
Chemistry:
Building Block: (3-(Bromomethyl)phenyl)methanamine is used as a building block in the synthesis of more complex organic molecules.
Biology:
Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Industry:
Mechanism of Action
The mechanism of action of (3-(Bromomethyl)phenyl)methanamine involves its ability to act as a nucleophile due to the presence of the amine group. This allows it to participate in various substitution reactions. The bromomethyl group is a good leaving group, facilitating these reactions .
Comparison with Similar Compounds
(4-(Bromomethyl)phenyl)methanamine: Similar structure but with the bromomethyl group at the para position.
(2-(Bromomethyl)phenyl)methanamine: Similar structure but with the bromomethyl group at the ortho position.
Benzylamine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness:
Properties
IUPAC Name |
[3-(bromomethyl)phenyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVCIPWFASWVHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CBr)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801300239 | |
Record name | 3-(Bromomethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801300239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771579-16-9 | |
Record name | 3-(Bromomethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771579-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Bromomethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801300239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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